5-Nitro[1,1'-biphenyl]-2,2'-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(2-aminophenyl)-4-nitroaniline |
InChI |
InChI=1S/C12H11N3O2/c13-11-4-2-1-3-9(11)10-7-8(15(16)17)5-6-12(10)14/h1-7H,13-14H2 |
InChI Key |
MUEZXUPOHWADHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])N)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Strategies for 5 Nitro 1,1 Biphenyl 2,2 Diamine
Direct Synthetic Routes to 5-Nitro[1,1'-biphenyl]-2,2'-diamine
Direct synthetic routes to this compound are conceptually straightforward but present significant practical challenges, primarily concerning regioselectivity. The most conceivable direct approach would be the selective mononitration of [1,1'-biphenyl]-2,2'-diamine.
In this scenario, the two amino groups on the biphenyl (B1667301) backbone are strongly activating, ortho-, para-directing groups for electrophilic aromatic substitution. However, their potent activating nature can lead to multiple nitration products and potential oxidation under harsh nitrating conditions. masterorganicchemistry.com Achieving selective mononitration at the C5 position, which is para to one amino group and meta to the other in the adjacent ring, would require meticulous control of reaction conditions. The challenge lies in preventing nitration at other activated positions (e.g., C3, C5') and avoiding the formation of dinitro and trinitro derivatives.
Indirect Synthesis via Strategic Functionalization of Related Biphenyl Precursors
Given the challenges of direct synthesis, indirect routes involving the strategic functionalization of related biphenyl precursors are more common and offer greater control over the final structure. These multi-step approaches allow for the precise construction of the desired molecule.
This methodology involves the nitration of a pre-existing biphenyl diamine. While related to the direct approach, it can be part of a longer sequence where the diamine itself is synthesized first. New synthetic strategies for aromatic nitration are continually being developed, aiming for higher efficiency and selectivity. researchgate.net For instance, nitration of N-acetyl anilides using reagents like AgNO₃ and K₂S₂O₈ can proceed under relatively mild conditions. researchgate.net Protecting the highly activating amino groups, for example as amides, can moderate their directing effect and prevent side reactions. This protection strategy converts the strongly activating amino group into a moderately activating, ortho-, para-directing amide group, which can help control the position of nitration before a final deprotection step. masterorganicchemistry.com
Tandem or domino reactions, where multiple bond-forming events occur in a single pot, represent an efficient strategy. A hypothetical tandem process for this compound could start from 2-amino-2',5'-dinitrobiphenyl. A controlled, selective reduction of the 2'-nitro group in the presence of the 5'-nitro group would be the key challenge. Such a transformation would likely involve a chemoselective reducing agent that can differentiate between the two nitro groups based on their electronic or steric environment.
Modern synthetic chemistry heavily relies on catalytic cross-coupling reactions to form aryl-aryl bonds. These methods are among the most versatile for constructing the core biphenyl structure of the target molecule.
Suzuki Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a premier method for creating C-C bonds between aryl rings. gre.ac.ukresearchgate.net It involves the reaction of an arylboronic acid or ester with an aryl halide. gre.ac.ukresearchgate.net The synthesis of the target compound could be envisioned by coupling an appropriately substituted aminophenylboronic acid with a nitro-aminophenyl halide. For instance, coupling 2-amino-5-nitrophenylboronic acid with 2-bromoaniline (B46623) under palladium catalysis would directly yield the target scaffold. Suzuki reactions are known for their tolerance of a wide range of functional groups, although the reactivity of substrates like 2-nitrophenylboronic acids can be low. researchgate.net Microwave heating and the use of highly active catalysts can improve reaction rates and yields. researchgate.net
| Catalyst System | Base | Solvent | Key Features | Reference(s) |
| Pd(OAc)₂ | K₂CO₃ | Acetone/Water | Ligandless system, efficient for some substrates. | orgsyn.org |
| Pd(PPh₃)₄ | Na₂CO₃ | Methanol (B129727)/Water | High functional group tolerance, suitable for nitro-substituted halides. | researchgate.net |
| Pd(dba)₂ / DPDB | - | - | Highly reactive catalyst for sterically hindered PCBs. | researchgate.net |
| Pd(acac)₂ / Cu(I) | K₂CO₃ | Mesitylene (B46885) | Used for coupling potassium 2-nitrobenzoate (B253500) with aryl bromides. | orgsyn.org |
This table presents a selection of Suzuki coupling conditions discussed in the literature for biphenyl synthesis.
Ullmann Condensations: The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is a classic method for biaryl synthesis. organic-chemistry.org While traditional Ullmann reactions require harsh conditions (high temperatures, polar solvents like nitrobenzene (B124822) or DMF), modern protocols use soluble copper catalysts with ligands, allowing for milder conditions. wikipedia.orgnih.gov A key precursor, 2,2'-dinitrobiphenyl (B165474), can be synthesized in high yield via a solvent-free Ullmann coupling of 2-iodonitrobenzene using a high-speed ball milling technique in a copper vessel. nih.govrsc.org This dinitro precursor is central to several indirect routes to the target molecule. The Goldberg variation of the Ullmann reaction is used to form aryl-amine bonds and could be used to couple an aniline (B41778) derivative with an aryl halide. wikipedia.org
| Reaction Type | Copper Source | Substrates | Conditions | Key Features | Reference(s) |
| Classic Ullmann | Copper Powder | 2-Iodonitrobenzene | Solvent-free, high-speed ball milling | Green, high yield (97%) synthesis of 2,2'-dinitrobiphenyl. | nih.gov |
| Classic Ullmann | Copper Powder | 1-Iodo-2-nitrobenzene | Heat, solvent-free | Provides 2,2'-dinitrobiphenyl with ~50-90% conversion. | rsc.org |
| Goldberg Reaction | CuI / Phenanthroline | Aniline + Aryl Halide | High Temperature | C-N bond formation, alternative to Buchwald-Hartwig. | wikipedia.org |
| Ligand-Assisted Ullmann | CuI / Ligand (e.g., amino acids) | Aryl Halide + Amine | Milder conditions | Improved yields and functional group tolerance for C-N coupling. | nih.gov |
This table summarizes various Ullmann-type reaction conditions relevant to the synthesis of biphenyl precursors.
The reduction of nitro groups is a fundamental transformation in the synthesis of aromatic amines and a critical step in producing this compound from nitrated precursors. masterorganicchemistry.com For example, a plausible route involves the Ullmann coupling of 2-iodonitrobenzene to form 2,2'-dinitrobiphenyl, nih.gov followed by a selective mononitration at the 5-position, and then a controlled reduction of the two original nitro groups to amines.
The choice of reducing agent is crucial for selectivity and yield. wikipedia.org
Catalytic Hydrogenation: This method uses H₂ gas with catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. It is a very effective method for converting nitro groups to amines. masterorganicchemistry.comwikipedia.org For instance, N-substituted nitroanilines can be cleanly reduced to the corresponding diamines using H₂ over Pd/C. mdpi.com
Metal/Acid Reduction: A widely used method involves easily oxidized metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.com
Chemospecific Reagents: For substrates with multiple reducible functional groups, chemospecific reagents are preferred. Tin(II) chloride (SnCl₂) is known to selectively reduce nitro groups without affecting many other functional groups. youtube.com Other methods include the use of sodium hydrosulfite or samarium diiodide. wikipedia.org Controlling the stoichiometry and reaction conditions can sometimes allow for the selective reduction of one nitro group over another or the partial reduction to a hydroxylamine. mdpi.comresearchgate.net
| Reagent(s) | Typical Conditions | Selectivity | Key Features | Reference(s) |
| H₂ / Pd-C | 4 bar H₂, EtOH, 25°C | High | Clean, efficient reduction of nitroarenes to anilines. | mdpi.com |
| Fe / HCl (or H⁺) | Acidic media | General | Common, inexpensive method for nitro group reduction. | masterorganicchemistry.com |
| SnCl₂ | Ethanol | Chemoselective | Favored for its selectivity for nitro groups over other reducible groups. | youtube.com |
| Zn / NH₄Cl | Aqueous NH₄Cl | High | Can be used for partial reduction to hydroxylamines. | wikipedia.org |
This table compares common methods for the reduction of aromatic nitro groups to amines.
Certain intramolecular reactions of nitrobiphenyl precursors can be strategically employed to generate the diamine backbone.
Benzo[c]cinnoline (B3424390) Formation: The reductive cyclization of 2,2'-dinitrobiphenyl is a well-established route to forming benzo[c]cinnoline. wikipedia.org This process can be achieved through various means, including electrochemical reduction or photocatalysis. researchgate.netrsc.orgnih.gov Notably, the photocatalytic reduction of 2,2'-dinitrobiphenyl using TiO₂ can selectively produce benzo[c]cinnoline in high yield (95%), but also generates 2,2'-biphenyldiamine (B72990) as a minor product, which increases with longer irradiation times. rsc.orgresearchgate.net This indicates that the 2,2'-diamine structure can be accessed from the dinitro precursor. A subsequent regioselective nitration of the resulting 2,2'-biphenyldiamine at the C5 position would complete the synthesis of the target molecule.
Benzidine (B372746) Rearrangement Analogues: The benzidine rearrangement is a classic acid-catalyzed intramolecular rearrangement of N,N'-diarylhydrazines that yields diaminobiphenyl derivatives. researchgate.net A synthetic sequence could involve the coupling of two different nitro-substituted aryl rings to form an N,N'-diarylhydrazine (a hydrazo compound). Subsequent exposure to acid would trigger the rearrangement to form a nitrated biphenyl diamine skeleton. While a powerful tool, controlling the regioselectivity of the rearrangement with unsymmetrical diarylhydrazines can be complex. researchgate.net An oxygen analogue of the benzidine rearrangement has also been reported for the direct arylation of nitrobenzenes. rsc.org
Optimization of Reaction Conditions and Yield Enhancement Techniques in this compound Synthesis
While specific optimization studies exclusively for this compound are not extensively detailed in the literature, strategies for enhancing yield can be extrapolated from the synthesis of structurally related nitrobiphenyls and their subsequent reduction. The synthesis is conceptually approached as a two-stage process: the formation of a dinitro- or trinitro-biphenyl precursor, followed by selective reduction.
Stage 1: Biaryl Core Formation (e.g., Ullmann or Suzuki Coupling)
Catalyst System: The classic Ullmann reaction uses stoichiometric copper powder at high temperatures. organic-chemistry.org Modern methods offer significant improvements by using catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI), in conjunction with a ligand. Ligands like 1,10-phenanthroline (B135089) or diamines can stabilize the copper catalyst, increase its solubility, and facilitate the reaction under milder conditions. nih.govcapes.gov.brresearchgate.net Alternatively, palladium-catalyzed cross-coupling reactions provide a high-yielding route to the biphenyl core. researchgate.netgoogle.com
Solvent and Temperature: Traditional Ullmann couplings require high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene and temperatures often exceeding 200°C. organic-chemistry.org Ligand-assisted systems can lower the required temperature significantly. researchgate.net For instance, the synthesis of 4-Methyl-2'-nitrobiphenyl using a Cu/Pd catalyst system is effectively carried out in mesitylene at 150°C. orgsyn.org
Reactants and Base: The reactivity of the aryl halide in Ullmann couplings follows the order I > Br > Cl. The presence of electron-withdrawing groups, such as the nitro substituents, on the aryl halide reactant can accelerate the coupling reaction. nih.gov
Interactive Table: Optimization Parameters for Biaryl Coupling Reactions
| Parameter | Condition | Effect on Yield/Reaction | Reference |
| Catalyst | Copper Powder | Traditional method, requires high temp. | organic-chemistry.org |
| CuI / Ligand (e.g., phenanthroline) | Catalytic, milder conditions, improved yield. | capes.gov.brorgsyn.org | |
| Palladium Acetate (B1210297) | Used in Suzuki coupling, high efficiency. | researchgate.netgoogle.com | |
| Solvent | DMF, Nitrobenzene | High-boiling, for classic Ullmann. | organic-chemistry.org |
| Mesitylene | Anhydrous, high-boiling for modern methods. | orgsyn.org | |
| Temperature | > 200 °C | Typical for classic Ullmann reaction. | organic-chemistry.org |
| 140 - 150 °C | Effective in modern ligand-assisted protocols. | orgsyn.org | |
| Reactant | Aryl Iodide | More reactive than aryl bromide or chloride. | nih.gov |
Stage 2: Nitro Group Reduction
The final step involves the reduction of the nitro groups on the biphenyl precursor to form the diamine. The choice of reducing agent and conditions is crucial to achieve high yields and avoid side products.
Reduction Method: Catalytic hydrogenation is a highly effective and clean method for reducing aromatic nitro groups. acs.org Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. acs.org The reaction is typically carried out under a hydrogen atmosphere.
Solvent and Additives: Solvents like ethanol, ethyl acetate, or a mixture of the two are frequently used for the hydrogenation of dinitrobiphenyls. acs.org The rate of reduction can sometimes be influenced by the addition of acid or base, although the effects can be solvent-dependent. In some systems, alkali can decrease the initial reaction rate. acs.org
Pressure and Temperature: While many reductions proceed efficiently at room temperature and moderate hydrogen pressure (e.g., 50 p.s.i.), these parameters must be carefully controlled. acs.org For certain catalysts, such as Raney nickel, high pressures and temperatures have been reported to lead to undesired side products like benzo[c]cinnoline-5-oxide. acs.org Continuous-flow reactors using reagents like trichlorosilane (B8805176) also offer an efficient, metal-free alternative for nitro group reduction at room temperature. beilstein-journals.org
Interactive Table: Yield Enhancement in Dinitrobiphenyl Reduction
| Catalyst | Reducing Agent | Solvent | Conditions | Outcome | Reference |
| Raney Nickel (W-2) | H₂ | Ethanol/Ethyl Acetate (1:3) | 60°C, ~50 p.s.i. | Excellent yields of 2,2'-diaminobiphenyl. | acs.org |
| Pd/C | Hydrazine Hydrate | Ethanol | Reflux | High yield reduction. | acs.org |
| Pd/C | H₂ | Ethanol | Room Temp. | Slower rate than in mixed solvents. | acs.org |
| None | HSiCl₃ / Hünig's base | CH₂Cl₂ | Room Temp. (Flow) | High yields (e.g., 98% for 4'-Chloro-[1,1'-biphenyl]-2-amine). | beilstein-journals.org |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms for the formation of the biphenyl linkage and the reduction of the nitro groups is fundamental to optimizing the synthesis of this compound.
Mechanism of the Ullmann Reaction
The precise mechanism of the Ullmann reaction for C-C bond formation has been a subject of extensive study and can vary based on the specific conditions. Most modern interpretations agree that a Cu(I) species is the true catalyst. researchgate.net
One widely accepted catalytic cycle, particularly for ligand-assisted reactions, is proposed to involve a Cu(I)/Cu(III) pathway:
Amide/Nucleophile Coordination: The reaction may initiate with the coordination of a nucleophile or ligand to the Cu(I) complex. nih.gov
Oxidative Addition: An aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) center, forming a transient and highly reactive Cu(III) intermediate (e.g., [Ln-Cu(III)(Ar)(X)]). organic-chemistry.orgresearchgate.net
Reductive Elimination: This Cu(III) species then undergoes reductive elimination, forming the new aryl-aryl bond (Ar-Ar) and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle. organic-chemistry.org
Alternative mechanistic pathways have also been proposed, especially in light of recent computational (DFT) studies. These include:
Single Electron Transfer (SET): The Cu(I) complex transfers an electron to the aryl halide, generating an aryl radical anion. capes.gov.brresearchgate.net
Iodine Atom Transfer (IAT): This pathway involves the transfer of a halogen atom (typically iodine) to the copper center, producing an aryl radical. capes.gov.brresearchgate.net
These radical mechanisms were initially discounted but have gained support from theoretical calculations for specific Ullmann-type reactions. capes.gov.br
Mechanism of Catalytic Hydrogenation of Nitro Groups
The reduction of an aromatic nitro group to an amine via catalytic hydrogenation is a heterogeneous process that occurs on the surface of a metal catalyst (e.g., Pd, Pt). The mechanism is generally understood to be a stepwise process:
Adsorption: Both the nitroaromatic compound and molecular hydrogen (H₂) are adsorbed onto the surface of the catalyst.
Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, forming reactive adsorbed hydrogen atoms.
Stepwise Reduction: The adsorbed hydrogen atoms are sequentially transferred to the nitrogen atom of the nitro group. The reaction proceeds through several intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH).
Final Reduction and Desorption: The hydroxylamino intermediate is finally reduced to the primary amine (-NH₂). The resulting diamine product has a lower affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.
Careful control of reaction conditions is essential to ensure the reaction proceeds to completion, as the nitroso and hydroxylamino intermediates can be unstable.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Nitro 1,1 Biphenyl 2,2 Diamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-Nitro[1,1'-biphenyl]-2,2'-diamine, a combination of ¹H, ¹³C, and ¹⁵N NMR techniques provides a complete picture of its atomic connectivity and electronic structure.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound reveal distinct signals corresponding to the different protons and carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electron-donating amino groups and the electron-withdrawing nitro group, which cause characteristic shielding and deshielding effects. stackexchange.commsu.edu
In the ¹H NMR spectrum, protons on the aromatic rings exhibit complex splitting patterns due to spin-spin coupling. Protons ortho and para to the nitro group are typically shifted downfield (to higher ppm values) due to the group's strong deshielding effect. stackexchange.com Conversely, protons near the amino groups are expected to be shifted upfield.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly attached to the nitro and amino groups show significant shifts. The ipso-carbon attached to the nitro group is highly deshielded, while those attached to the amino groups are shielded. mdpi.com The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the substituents. stackexchange.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Aromatic Moieties
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.0 - 9.5 pdx.edu |
| ¹³C | Primary Alkyl (R-CH₃) | 5 - 22 pdx.edu |
| ¹³C | Secondary Alkyl (R-CH₂-R) | 20 - 30 pdx.edu |
| ¹³C | Aromatic (C-H) | 110 - 140 |
| ¹³C | Aromatic (C-Substituted) | 120 - 160 |
Note: Actual chemical shifts for this compound will depend on the specific solvent and experimental conditions.
Nitrogen-15 (¹⁵N) NMR Investigations of Amine and Nitro Groups
¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environments in a molecule. wikipedia.orghuji.ac.il Although it has lower natural abundance and sensitivity compared to ¹H, it provides invaluable information about the electronic state of nitrogen-containing functional groups. wikipedia.org In this compound, two distinct nitrogen signals are expected: one for the amine groups and one for the nitro group.
The chemical shift of the nitro group (NO₂) typically appears at a significantly different frequency compared to the amine groups (NH₂). This difference arises from the disparate electronic environments, with the nitro group being highly electron-deficient. researchgate.net The precise chemical shifts can be influenced by solvent effects and any potential intramolecular hydrogen bonding. nasa.gov
Analysis of Coupling Constants and Spin Systems for Connectivity
The coupling constants (J-values) observed in the ¹H NMR spectrum are crucial for establishing the connectivity of the protons within the aromatic rings. The magnitude of the coupling constant depends on the number of bonds separating the coupled nuclei and their dihedral angle. For aromatic systems, typical coupling constants are:
Ortho coupling (³JHH): ~7-10 Hz
Meta coupling (⁴JHH): ~2-3 Hz
Para coupling (⁵JHH): ~0-1 Hz
By analyzing the splitting patterns (e.g., doublets, triplets, doublets of doublets), the relative positions of the protons on each phenyl ring can be determined. This information, combined with the chemical shifts, allows for the complete assignment of the proton signals.
Two-Dimensional NMR Techniques for Structural Confirmation
To unequivocally confirm the structure of this compound, various two-dimensional (2D) NMR experiments are employed. These techniques correlate different nuclei, providing a more detailed structural map.
COSY (Correlation Spectroscopy): This experiment correlates coupled protons, helping to trace out the spin systems within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the two biphenyl (B1667301) rings and the positions of the substituents. researchgate.net
¹H-¹⁵N HSQC/HMBC: These experiments correlate protons with nitrogen atoms, confirming the assignments of the amine and nitro groups and providing information about their local environment. researchgate.netresearchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. scialert.netscispace.com
For this compound, characteristic vibrational bands are expected for the N-H bonds of the amine groups, the N-O bonds of the nitro group, and the C-C and C-H bonds of the aromatic rings.
Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | FT-IR, Raman |
| Amine (N-H) | Scissoring (Bending) | 1590 - 1650 | FT-IR |
| Nitro (N=O) | Asymmetric Stretch | 1500 - 1570 | FT-IR, Raman |
| Nitro (N=O) | Symmetric Stretch | 1300 - 1370 | FT-IR, Raman |
| Aromatic (C-H) | Stretch | 3000 - 3100 | FT-IR, Raman |
| Aromatic (C=C) | Ring Stretch | 1400 - 1600 | FT-IR, Raman |
| Aromatic (C-H) | Out-of-plane Bend | 690 - 900 | FT-IR |
Note: These are general ranges and the exact peak positions can vary.
The FT-IR spectrum is particularly sensitive to polar bonds, making the N-H and N=O stretches prominent. scispace.com Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations, providing complementary information about the aromatic ring modes. thermofisher.comlongdom.org The combination of both techniques allows for a more complete vibrational analysis.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. miamioh.edu For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its exact molecular weight.
Under electron ionization (EI) or other ionization methods, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). nih.govnih.gov The presence of the biphenyl core and the amino groups will also lead to specific fragmentation patterns, such as cleavage of the bond between the two aromatic rings. mdpi.com
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 229.09 |
| [M - NO₂]⁺ | Loss of nitro group | 183.10 |
| [M - NH₂]⁺ | Loss of an amino group | 213.09 |
| Biphenyl fragment ions | Cleavage of the biphenyl structure | Various |
Note: The m/z values are based on the monoisotopic mass of the most common isotopes.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the wavelengths of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε). These parameters are highly dependent on the molecular structure, particularly the extent of conjugation and the presence of chromophores and auxochromes.
For a compound like this compound, the UV-Vis spectrum is expected to be complex, arising from the interplay of the biphenyl system, the electron-withdrawing nitro group (-NO₂), and the electron-donating amino groups (-NH₂). The biphenyl moiety itself gives rise to characteristic absorption bands. The presence of the amino groups (auxochromes) and the nitro group (a chromophore) is expected to cause a bathochromic (red) shift of these bands, moving them to longer wavelengths, and also to increase their intensity.
The electronic transitions are typically π → π* and n → π* in nature. The π → π* transitions, usually of high intensity, originate from the conjugated π-system of the biphenyl rings. The n → π* transitions, which are generally of lower intensity, involve the non-bonding electrons on the nitrogen atoms of the amino and nitro groups.
The polarity of the solvent can significantly influence the position and intensity of the absorption bands (solvatochromism). In polar solvents, a redshift (bathochromic shift) of the π → π* transition is often observed due to the stabilization of the more polar excited state. For instance, studies on para-nitroaniline, a simpler D-π-A system, show a redshift in the absorption maximum with increasing solvent polarity. chemrxiv.org
Expected UV-Vis Absorption Properties of this compound
| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| Non-polar (e.g., Hexane) | Shorter wavelength | Lower | π → π |
| Polar (e.g., Ethanol) | Longer wavelength | Higher | π → π |
| Non-polar (e.g., Hexane) | Visible region | Low | n → π |
| Polar (e.g., Ethanol) | May be blue-shifted and obscured by π → π | Very low | n → π* |
| This table is predictive and not based on experimental data for the specific compound. |
X-ray Crystallography for Solid-State Structural Determination
For this compound, a single-crystal X-ray diffraction study would reveal several key structural features:
Dihedral Angle: The angle between the two phenyl rings of the biphenyl system is a critical parameter. Steric hindrance between the substituents at the 2 and 2' positions (the amino groups) would likely force the rings to be twisted relative to each other, rather than being coplanar. This dihedral angle significantly impacts the degree of π-conjugation across the biphenyl linkage. For example, in 4,4′-dinitro-[1,1′-biphenyl]-2-amine, the dihedral angle between the benzene (B151609) rings is 52.84 (10)°. researchgate.net
Conformation of Substituents: The geometry of the amino and nitro groups, including their planarity with respect to the phenyl rings, would be determined. The nitro group in similar structures is often found to be slightly twisted out of the plane of the benzene ring. researchgate.net
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or non-centrosymmetric |
| Dihedral Angle (C-C-C-C between rings) | 40-60° |
| C-N (amino) Bond Length | ~1.37 - 1.42 Å |
| C-N (nitro) Bond Length | ~1.47 - 1.49 Å |
| N-H···O Hydrogen Bond Distance | ~2.8 - 3.2 Å |
| This table is predictive and based on data from similar known structures, not experimental data for the specific compound. |
Theoretical and Computational Chemistry Studies of 5 Nitro 1,1 Biphenyl 2,2 Diamine
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For 5-Nitro[1,1'-biphenyl]-2,2'-diamine, these computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For biphenyl (B1667301) derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. In the case of 4,4′-dinitro-[1,1′-biphenyl]-2-amine, the dihedral angle between the benzene (B151609) rings has been determined to be 52.84 (10)°. researchgate.net The nitro group attached to the amino-substituted benzene ring is inclined to the ring by 8.84 (2)°, while the other nitro group is inclined by 4.03 (2)°. researchgate.net These deviations from planarity are a result of steric hindrance between the ortho substituents.
Conformational analysis, the study of the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds, is also crucial. For some molecules, different conformations, such as chair, boat, and skew-boat, can exist in equilibrium. chemrxiv.org The relative energies of these conformers can be calculated using DFT to determine the most stable ground state geometry. chemrxiv.org
The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. comu.edu.tr
For nitroaromatic compounds, the presence of the electron-withdrawing nitro group and electron-donating amino groups significantly influences the HOMO and LUMO energy levels. nih.gov In push-pull chromophores like 4-dimethylamino-4′-nitrobiphenyl, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. nih.gov This separation of frontier orbitals is responsible for the intramolecular charge transfer (ICT) character of these molecules upon photoexcitation. nih.gov DFT and time-dependent DFT (TD-DFT) calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. rsc.orgresearchgate.net
Table 1: Calculated HOMO-LUMO Energy Gaps for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-(p-diethylaminobenzylidene)p-nitroaniline | - | - | 2.94 |
| Quercetin | - | - | 2.59 |
| Taxifolin | - | - | 2.98 |
Data compiled from a study on N-(p-diethylaminobenzylidene)p-nitroaniline (DBN). researchgate.net Note that these are related compounds and not this compound itself.
Quantum chemical calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable method for calculating NMR chemical shifts. researchgate.netresearchgate.net Theoretical calculations have been shown to agree well with experimental 1H, 13C, and 15N NMR data for nitrobenzene-1,2-diamines. researchgate.net The accuracy of these predictions can be further enhanced by considering conformational isomers. nih.gov
Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. These calculations help in the assignment of experimentally observed vibrational modes to specific molecular motions. For nitroaromatic chromophores, vibrational spectroscopy can reveal structural changes that occur during intramolecular charge transfer. nih.govresearchgate.net
Table 2: Comparison of Experimental and Predicted NMR Chemical Shifts
| Nucleus | Prediction Method | Mean Absolute Error (MAE) |
| 1H | DFT with conformer consideration | < 0.21 ppm |
| 13C | DFT with conformer consideration | < 1.2 ppm |
| 1H | DMSO-based DFT prediction | < 0.3 ppm |
| 13C | DMSO-based DFT prediction | < 2 ppm |
This table summarizes the accuracy of DFT-based NMR chemical shift predictions for various organic compounds and nerve agents, highlighting the high level of accuracy achievable. nih.gov
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a description of the Lewis-like chemical bonding in a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals to understand delocalization and hyperconjugative interactions. uni-muenchen.denih.gov In molecules with both electron-donating and electron-withdrawing groups, NBO analysis can quantify the extent of intramolecular charge transfer. nih.gov
This analysis can identify key orbital interactions, such as those between lone pair orbitals and antibonding orbitals (e.g., n→π*), and estimate their energetic importance using second-order perturbation theory. nih.govwisc.edu For instance, in some systems, pure p-type lone pair orbitals have been found to participate in electron donation. nih.gov
Molecules with significant intramolecular charge transfer characteristics often exhibit large non-linear optical (NLO) properties. These materials have applications in various fields, including telecommunications and optical data storage. The NLO response of a molecule is related to its hyperpolarizability. researchgate.net
Computational methods can be used to calculate the first and second hyperpolarizabilities of molecules. mdpi.com For push-pull systems, such as those containing nitro and amino groups, the NLO properties are often enhanced. researchgate.netmdpi.com Studies on related compounds have shown that structural modifications, such as extending π-conjugation, can dramatically impact the NLO properties. nih.gov
Table 3: NLO Coefficients for a Related Polymer Film
| NLO Coefficient | Value (pm/V) |
| χzzz(2) | 280 ± 10 |
| χzxx(2) | 100 ± 10 |
Data from a study on a poly(2,5-bis(but-2-ynyloxy)benzoate) containing a polar diacetylene chromophore. mdpi.com These values represent the macroscopic NLO response of an oriented polymer film.
Molecular Modeling and Force Field Applications
While quantum chemical calculations provide a high level of theory, they can be computationally expensive for large systems or for simulating molecular dynamics over long timescales. Molecular modeling using force fields offers a more computationally efficient alternative. Force fields are sets of empirical energy functions that describe the potential energy of a system of atoms.
Molecular dynamics simulations using force fields can be employed to study the time-dependent behavior of molecules, such as conformational changes and interactions with their environment. nih.gov For example, simulations can be used to evaluate the stability of key interactions between a ligand and a protein over time. nih.gov While specific force field parameters for this compound may not be readily available, they can often be derived from quantum chemical calculations or transferred from similar molecules.
Computational Studies of Reaction Mechanisms and Transition States
The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction, identifying stable intermediates, and locating the high-energy transition states that connect them. For a molecule like this compound, with its multiple functional groups, several reaction pathways can be computationally explored.
Potential Reaction Pathways:
Nitro Group Reduction: A common reaction for nitroaromatics is the reduction of the nitro (NO₂) group to a nitroso (NO), hydroxylamino (NHOH), or amino (NH₂) group. Density Functional Theory (DFT) calculations can be employed to model these reduction pathways, calculating the reaction energies and activation barriers for each step. These calculations often show that such transformations can proceed through various intermediates.
Photochemical Reactions: Nitroaromatic compounds can undergo photochemical reactions, such as nitro-to-nitrite isomerization (Ar-NO₂ → Ar-O-N=O). nih.gov This process can be an initial step in decomposition pathways. nih.gov Computational studies can model the excited states of the molecule to determine the feasibility of such isomerizations and subsequent bond ruptures. nih.gov
Electrophilic/Nucleophilic Attack: The amino groups can act as nucleophiles, while the nitro-substituted ring is susceptible to nucleophilic attack. Conversely, the amino-substituted ring can undergo electrophilic substitution. Computational models can predict the most likely sites for attack by calculating molecular electrostatic potential (MEP) maps and frontier molecular orbitals.
Intramolecular Cyclization: The proximity of the amino and nitro groups in the biphenyl structure could potentially lead to intramolecular cyclization reactions under certain conditions, forming heterocyclic structures. DFT calculations are instrumental in evaluating the thermodynamic and kinetic viability of these pathways by locating the corresponding transition states.
Transition State Analysis: Computational chemists use algorithms to locate the saddle points on the potential energy surface, which correspond to transition states. The vibrational frequency analysis of a calculated transition state structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. For instance, in a study on the synthesis of other nitro-containing compounds, DFT calculations combined with microkinetic simulations have been used to provide detailed mechanistic explanations and predict reaction times under different conditions. rsc.org A similar approach could elucidate the transition states involved in the synthesis or degradation of this compound.
Structure-Property Relationship (SPR) Elucidation through Computational Approaches
Structure-Property Relationship (SPR) studies aim to connect a molecule's three-dimensional structure and electronic properties to its macroscopic behavior. Computational methods are exceptionally well-suited for this purpose.
Key Structural and Electronic Features:
Dihedral Angle: The biphenyl core is typically non-planar due to steric hindrance between the ortho substituents. The dihedral angle between the two phenyl rings is a critical parameter that governs the degree of π-conjugation. In a closely related isomer, 4,4′-dinitro-[1,1′-biphenyl]-2-amine, the dihedral angle was found to be 52.84 (10)°. researchgate.net A larger dihedral angle disrupts conjugation, which in turn affects the electronic properties, such as the HOMO-LUMO gap.
Functional Group Effects: The nitro group is a strong electron-withdrawing group, while the amino groups are electron-donating. This "push-pull" arrangement significantly influences the electronic distribution within the molecule. The nitro group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule a better electron acceptor, while the amino groups raise the energy of the HOMO (Highest Occupied Molecular Orbital), making it a better electron donor. mdpi.com This combination generally leads to a smaller HOMO-LUMO gap, which has implications for the molecule's color and reactivity.
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between an ortho-amino group and the nitro group on the adjacent ring can influence the preferred conformation and planarity of the molecule, thereby affecting its properties.
Computational studies, particularly using DFT and Ab Initio methods, can quantify these relationships. By systematically varying the dihedral angle or substituting functional groups, researchers can build models that predict properties like electronic absorption spectra, oxidation/reduction potentials, and reactivity.
Table 1: Predicted Effects of Functional Groups on Molecular Properties of this compound
| Property | Effect of Nitro (NO₂) Group | Effect of Amino (NH₂) Groups | Combined Effect |
| HOMO Energy | Lowers energy | Raises energy | Moderate to High HOMO energy |
| LUMO Energy | Significantly lowers energy | Slightly raises energy | Low LUMO energy |
| HOMO-LUMO Gap | Reduces gap | Reduces gap | Significantly reduced gap |
| Electron Affinity | Increases | Decreases | High electron affinity |
| Ionization Potential | Increases | Decreases | Low to moderate ionization potential |
| Reactivity | Activates ring for nucleophilic attack | Activates ring for electrophilic attack | Complex reactivity profile |
Solvent Effects and Environmental Perturbations on Molecular Properties
The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Computational models can simulate these effects to provide a more realistic understanding of the molecule's behavior in solution.
Modeling Solvent Effects:
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. unina.it This approach is efficient for calculating how a solvent's polarity affects the solute's electronic structure and geometry. For nitroaromatic compounds, increasing solvent polarity is expected to stabilize charged or highly polar states, potentially altering reaction rates. unina.itrsc.org
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more intensive but is necessary for systems where specific solute-solvent interactions, like hydrogen bonding, are critical. For this compound, explicit water or alcohol molecules could be modeled to study their hydrogen bonding with the amino and nitro groups. Such interactions can affect the molecule's conformation and spectroscopic properties. Studies on related nitroxides have shown that hydrogen bonding to the nitro-like group significantly impacts magnetic properties. unina.itnih.gov
Environmental Perturbations:
Solvatochromism: The molecule's UV-visible absorption spectrum is likely to shift depending on the solvent polarity (solvatochromism). This is due to the differential stabilization of the ground and excited states by the solvent. The "push-pull" nature of the substituents in this compound suggests that its dipole moment would change upon electronic excitation, leading to pronounced solvatochromic shifts.
Conformational Changes: The equilibrium between different conformers (rotamers around the biphenyl C-C bond) can be influenced by the solvent. Polar solvents might favor more polar conformers.
Acid-Base Chemistry: The basicity of the amino groups and the acidity of any potential tautomers can be modulated by the pH and the solvent's ability to donate or accept protons. Computational methods can predict pKa values, which are fundamental to understanding the species present in a given environment.
Table 2: Potential Influence of Solvent Properties on this compound
| Solvent Property | Predicted Effect on the Molecule | Computational Approach |
| Polarity (Dielectric Constant) | Stabilizes polar/charged transition states and intermediates, potentially increasing reaction rates. rsc.org Causes shifts in UV-Vis spectra. | Implicit solvation models (e.g., PCM). |
| Hydrogen Bond Donating (HBD) | Specific interactions with nitro oxygen atoms and amino nitrogen atoms, influencing conformation and reactivity. May assist in nucleofuge departure in substitution reactions. rsc.org | Explicit solvent molecules in DFT or MD simulations. |
| Hydrogen Bond Accepting (HBA) | Interactions with the hydrogen atoms of the amino groups, affecting their nucleophilicity and hydrogen-bonding capacity. | Explicit solvent molecules in DFT or MD simulations. |
| Viscosity | Can affect translational diffusion and rotational correlation times, which is relevant for reaction kinetics in solution. nih.gov | Molecular Dynamics (MD) simulations. |
Chemical Reactivity and Derivatization Strategies for 5 Nitro 1,1 Biphenyl 2,2 Diamine
Transformations of the Amine Functional Groups
The two primary aromatic amine groups are nucleophilic centers that can readily participate in a variety of chemical reactions. These transformations allow for the introduction of diverse substituents and the construction of complex molecular frameworks.
Acylation and Alkylation Reactions for Amide and Alkylamine Derivatives
The primary amine groups of 5-Nitro[1,1'-biphenyl]-2,2'-diamine can be readily acylated or alkylated to form the corresponding amide and alkylamine derivatives.
Acylation: This reaction involves the treatment of the diamine with acylating agents such as acid chlorides, anhydrides, or esters. The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent. ncert.nic.in This process can be used to introduce a wide range of acyl groups, thereby modifying the electronic and steric properties of the parent molecule. The reaction is typically carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in Given the presence of two amine groups, the reaction can potentially yield mono- or di-acylated products depending on the stoichiometry of the reactants. One-pot reductive acetylation, where a nitro group is reduced and the resulting amine is acetylated in situ, is a common strategy to directly obtain acetamido functionalities from nitro compounds. iosrjournals.org
Alkylation: Amines can undergo alkylation by reacting with alkyl halides. ncert.nic.in However, direct alkylation of aromatic amines with alkyl halides can sometimes be challenging and may lead to polyalkylation. libretexts.org Alternative methods, such as reductive alkylation, provide a more controlled approach. Alkylation of aromatic diamines can also be achieved using reagents like trialkyl phosphates or through reactions with olefins in the presence of specific catalysts like aluminum anilides at high temperatures. tandfonline.comgoogleapis.com Friedel-Crafts type alkylation is generally not feasible for aromatic amines because the amine's lone pair complexes with the Lewis acid catalyst, deactivating the ring. libretexts.orgresearchgate.net
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent(s) | Product Type | General Conditions |
|---|---|---|---|
| Di-Acylation | Acetyl Chloride (CH₃COCl) | N,N'-(5-Nitro-[1,1'-biphenyl]-2,2'-diyl)diacetamide | Base (e.g., Pyridine), Inert Solvent |
| Mono-Acylation | Benzoyl Chloride (C₆H₅COCl) | N-(2'-Amino-5'-nitro-[1,1'-biphenyl]-2-yl)benzamide | Controlled stoichiometry (1 equivalent of acylating agent) |
| Di-Alkylation | Methyl Iodide (CH₃I) | N²,N²'-Dimethyl-5-nitro-[1,1'-biphenyl]-2,2'-diamine | Base, potential for over-alkylation |
| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N,N'-Dialkyl-5-nitro-[1,1'-biphenyl]-2,2'-diamine | Mildly acidic or neutral pH |
Diazotization and Subsequent Transformations (e.g., Replacement Reactions, Coupling Reactions)
The primary aromatic amine groups can be converted into diazonium salts (R-N₂⁺) through a process called diazotization. This reaction is typically performed at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. organic-chemistry.orgchemedx.org The resulting diazonium salts are highly versatile intermediates. Because this compound has two amine groups, both mono- and bis-diazotization are possible. These diazonium intermediates can undergo two main types of subsequent reactions:
Replacement (Sandmeyer-type) Reactions: The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I) salt-catalyzed replacement by halides (Cl⁻, Br⁻) or cyanide (CN⁻). wikipedia.org Other replacements, such as with iodide (KI), fluoride (B91410) (Balz-Schiemann reaction using HBF₄), and hydroxyl groups (heating in water), are also common. organic-chemistry.org These reactions provide a powerful method for introducing a range of functional groups onto the biphenyl (B1667301) core that are not easily introduced by other means.
Azo Coupling Reactions: The diazonium ion acts as a weak electrophile and can attack activated aromatic rings (the coupling component), such as phenols or anilines, in an electrophilic aromatic substitution reaction. wikipedia.orghandwiki.org This reaction, known as azo coupling, forms brightly colored azo compounds (Ar-N=N-Ar'). handwiki.orgresearchgate.net The pH of the reaction medium is critical; coupling with phenols is typically done in mildly alkaline conditions, while coupling with amines is performed in slightly acidic conditions. scribd.com
Table 2: Potential Diazotization-Based Transformations
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt (-N₂⁺Cl⁻) |
| Sandmeyer (Halogenation) | CuCl / CuBr | Chloro (-Cl) / Bromo (-Br) |
| Sandmeyer (Cyanation) | CuCN | Cyano (-CN) |
| Iodination | KI | Iodo (-I) |
| Fluorination (Balz-Schiemann) | HBF₄, then heat | Fluoro (-F) |
| Hydroxylation | H₂O, heat | Hydroxyl (-OH) |
| Azo Coupling | Phenol, NaOH | Hydroxy-substituted Azo dye |
| Azo Coupling | Aniline (B41778), HCl | Amino-substituted Azo dye |
Condensation Reactions with Aldehydes and Ketones to Form Schiff Bases
Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. The two primary amine groups of this compound can react with carbonyl compounds to yield mono- or bis-Schiff base derivatives. The reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product. The electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the amine groups. organic-chemistry.org The formation of these imine linkages is a versatile method for creating new C=N bonds and serves as a pathway to more complex molecules, including various heterocyclic systems.
Table 3: Schiff Base Formation
| Carbonyl Compound | Product Type |
|---|---|
| Benzaldehyde | Mono- or Bis-benzylideneimine |
| Salicylaldehyde | Mono- or Bis-salicylideneimine |
| Acetone | Mono- or Bis-isopropylideneimine |
| Cyclohexanone | Mono- or Bis-cyclohexylideneimine |
Cyclocondensation Reactions to Form Heterocyclic Systems
The ortho-diamine (or 1,2-diamine) arrangement of the two amine groups is a crucial structural feature that enables the formation of various fused heterocyclic rings through cyclocondensation reactions. These reactions involve the condensation of the diamine with a reagent containing two electrophilic centers, leading to the formation of a new ring system.
Quinoxaline Formation: The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds (like glyoxal, benzil, or other α-diketones) is a classic and efficient method for synthesizing quinoxalines. encyclopedia.pubchim.itnih.govorganic-chemistry.orgresearchgate.net The reaction proceeds via a double condensation, forming two imine bonds and eliminating two molecules of water.
Benzimidazole Formation: Condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as aldehydes, esters, or acid chlorides) is a primary route to benzimidazoles. slideshare.netresearchgate.netorganic-chemistry.orgslideshare.netnih.gov When using an aldehyde, the reaction is an oxidative cyclization, often requiring an oxidizing agent. nih.gov With a carboxylic acid, the reaction is a direct condensation, typically performed at high temperatures, sometimes with an acid catalyst like polyphosphoric acid. slideshare.netresearchgate.net
Table 4: Synthesis of Heterocyclic Systems
| Reagent | Resulting Heterocycle |
|---|---|
| Benzil (a 1,2-diketone) | 2,3-Diphenyl-6-nitro-dibenzo[b,d]quinoxaline |
| Glyoxal | 6-Nitro-dibenzo[b,d]quinoxaline |
| Formic Acid | 6-Nitro-3H-dibenzo[b,d]imidazole |
| Benzaldehyde (with oxidant) | 2-Phenyl-6-nitro-3H-dibenzo[b,d]imidazole |
| α-Ketothioesters | 2-Acyl-6-nitro-3H-dibenzo[b,d]imidazole rsc.org |
Reactions Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its most significant and synthetically useful transformation is its reduction to a primary amine.
Selective Reduction Pathways to Amine Functionality
The reduction of the nitro group in this compound would yield [1,1'-biphenyl]-2,2',5-triamine. A key challenge is the chemoselective reduction of the nitro group in the presence of the two existing amine functionalities, which can be sensitive to some reducing conditions. A variety of methods have been developed for the selective reduction of aromatic nitro compounds. researchgate.netorganic-chemistry.org
Catalytic Hydrogenation: This is a widely used method, employing catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. mdpi.comtandfonline.com A significant advantage is the clean nature of the reaction, with water being the only byproduct. acs.org
Catalytic Transfer Hydrogenation (CTH): This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as ammonium (B1175870) formate, formic acid, or hydrazine, in the presence of a catalyst (e.g., Pd/C, Pt/C). mdpi.comtandfonline.comnih.gov CTH is often highly selective and can be performed under mild conditions, tolerating many other functional groups. mdpi.comnih.govorganic-chemistry.orgfrontiersin.org
Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid). The Fe/HCl system is a common choice for its effectiveness and low cost. organic-chemistry.org
Other Reagents: Other systems like sodium borohydride (B1222165) in the presence of a transition metal catalyst (e.g., Ni(PPh₃)₄), nickel-catalyzed hydrosilylation, or an iron/CaCl₂ system can also achieve chemoselective reduction of nitroarenes with excellent yields and tolerance for other functional groups. organic-chemistry.orgjsynthchem.comresearchgate.netrsc.org
Table 5: Comparison of Selective Nitro Group Reduction Methods
| Method | Reagent(s) | Typical Conditions | Selectivity/Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | H₂ pressure, various solvents | High efficiency, clean byproduct (H₂O). acs.org |
| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Reflux in solvent (e.g., MeOH) | Avoids H₂ gas, generally high selectivity. mdpi.comnih.gov |
| Metal in Acid | Fe, HCl | Aqueous/alcoholic solvent, heat | Cost-effective, widely used industrially. |
| Metal-Catalyzed Transfer Hydrogenation | Fe(BF₄)₂, Formic Acid | Room temperature | Base-free conditions, high chemoselectivity. organic-chemistry.org |
| Hydrosilylation | PMHS, Ni(acac)₂ | Mild conditions | Tolerates esters, nitriles, aldehydes. rsc.org |
| Borohydride System | NaBH₄, Ni(PPh₃)₄ | Ethanol, room temperature | Moderate reducing agent activated by catalyst. jsynthchem.com |
Conversion to Other Nitrogen-Containing Functionalities
The inherent reactivity of the nitro and amine groups in this compound allows for its conversion into a variety of other nitrogen-containing functionalities. These transformations are crucial for synthesizing new derivatives with tailored electronic, optical, or biological properties.
One of the most fundamental transformations is the reduction of the nitro group to an additional amine group, yielding a triamine species. This reaction significantly alters the electronic nature of the biphenyl system, enhancing its electron-donating capabilities. Common reducing agents for this conversion include tin(II) chloride in hydrochloric acid, catalytic hydrogenation using catalysts like palladium on carbon, or sodium dithionite. The resulting triamine is a versatile precursor for the synthesis of more complex heterocyclic systems through condensation reactions.
The primary amine groups are also amenable to a range of derivatization reactions. For instance, they can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide array of substituents, including halogens, cyano, or hydroxyl groups. Acylation of the amine groups with acyl chlorides or anhydrides can be employed to form amides, which can modulate the electronic properties and steric hindrance of the molecule. Furthermore, the diamine moiety can be utilized in the synthesis of macrocycles and polymers through reactions with appropriate difunctional linkers.
Electrophilic Aromatic Substitution on the Biphenyl Rings
The biphenyl core of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic rings. uci.edumasterorganicchemistry.com The directing effects of the existing substituents—the nitro group and the two amine groups—play a critical role in determining the position of the incoming electrophile.
The amine groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. In the case of this compound, the powerful activating effect of the two amine groups will dominate, directing incoming electrophiles to the positions ortho and para to them.
However, the substitution pattern is also influenced by steric hindrance. The positions ortho to the biphenyl linkage are sterically hindered, which can disfavor substitution at these sites. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amine groups on both rings, with a preference for the less sterically encumbered sites. For instance, nitration of biphenyl itself is known to yield a mixture of 2-nitro and 4-nitro isomers. rsc.org In the case of substituted biphenyls, the directing effects of the substituents will further guide the regioselectivity of the reaction. youtube.com
Common electrophilic aromatic substitution reactions that can be performed on this scaffold include:
Halogenation: Introduction of chloro or bromo groups using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Nitration: Introduction of another nitro group using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although the presence of the deactivating nitro group might require harsh reaction conditions. masterorganicchemistry.com
It is important to note that the reaction conditions must be carefully controlled to avoid side reactions, such as oxidation of the amine groups.
Regio- and Chemoselective Derivatization Methodologies
Achieving regio- and chemoselectivity in the derivatization of a multifunctional molecule like this compound is a significant synthetic challenge. The presence of two different types of nitrogen functionalities (amine and nitro) and multiple reactive sites on the biphenyl rings necessitates carefully designed strategies.
Chemoselectivity often involves the selective reaction of one functional group in the presence of another. For example, the amine groups are generally more nucleophilic than the nitro group is electrophilic, allowing for selective reactions at the amines under appropriate conditions. Acylation or sulfonation can often be achieved selectively at the amine positions while leaving the nitro group intact. Conversely, reduction of the nitro group can be performed selectively without affecting the amine groups using specific reducing agents and controlled reaction conditions.
Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the substituents, as discussed previously. To achieve substitution at a specific position, one might employ protecting group strategies. For instance, the amine groups can be temporarily acylated to modulate their directing influence and steric bulk, thereby guiding the electrophile to a different position. After the substitution reaction, the protecting groups can be removed to regenerate the amines.
Modern synthetic methodologies, such as directed ortho-metalation (DoM), can also be envisioned for achieving high regioselectivity. In this approach, a directing group (potentially a derivatized amine) would direct the deprotonation of a specific ortho-position by a strong base, followed by quenching with an electrophile.
The development of regio- and chemoselective derivatization methods is crucial for the synthesis of specific isomers of this compound derivatives, which may exhibit distinct properties. For example, copper-catalyzed hydroamination reactions have been reported for the regio- and enantioselective synthesis of 1,2-diamine derivatives. nih.gov
Supramolecular Interactions and Hydrogen Bonding Motifs
The molecular structure of this compound, with its hydrogen bond donors (amine groups) and acceptors (nitro group and amine groups), predisposes it to participate in a variety of supramolecular interactions, particularly hydrogen bonding. rsc.orgtue.nl These non-covalent interactions are fundamental in dictating the solid-state packing of the molecule in crystals and can influence its physical properties, such as solubility and melting point.
The amine groups can act as hydrogen bond donors, forming N-H···O or N-H···N interactions. The oxygen atoms of the nitro group are strong hydrogen bond acceptors, leading to the formation of N-H···O(nitro) hydrogen bonds. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state. researchgate.netnih.gov
The specific hydrogen bonding motifs that are formed will depend on the steric and electronic factors of the molecule and the crystallization conditions. Common motifs could include:
Dimers: Two molecules of this compound could associate through hydrogen bonds between the amine and nitro groups.
Chains or Tapes: Molecules could link together in a linear fashion through a repeating pattern of hydrogen bonds.
Sheets: Chains or tapes could be further interconnected through additional hydrogen bonding to form two-dimensional structures.
The study of these supramolecular assemblies is important for crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. The understanding of the hydrogen bonding patterns in this compound can provide insights into how to control its self-assembly and potentially co-crystallize it with other molecules to form new materials with unique architectures and functions. rsc.org
Coordination Chemistry and Metal Complexes of 5 Nitro 1,1 Biphenyl 2,2 Diamine
Ligand Design Principles and Coordination Modes of 5-Nitro[1,1'-biphenyl]-2,2'-diamine
This compound is a derivative of [1,1'-biphenyl]-2,2'-diamine and features a nitro group (-NO2) at the 5-position. nist.govchemeo.comnist.gov The design of this ligand is predicated on the bidentate chelating ability of the two amino groups located on separate phenyl rings. The biphenyl (B1667301) backbone provides a semi-rigid scaffold that influences the spatial orientation of the coordinating nitrogen atoms.
The presence of the electron-withdrawing nitro group can significantly influence the electronic properties of the ligand. This substituent can modulate the electron density on the aromatic rings and, consequently, the donor strength of the amino groups. This electronic tuning can impact the stability and properties of the resulting metal complexes. The coordination of this compound to a metal center typically occurs through the nitrogen atoms of the two amino groups, forming a seven-membered chelate ring.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their composition and structure.
Coordination with Transition Metals (e.g., Cr(III), Fe(II), Cu(II), Mn(II), Zn(II))
Transition metal complexes of ligands similar to this compound have been synthesized and studied. For instance, complexes of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Zn(II) with other bidentate ligands have been prepared and characterized using various spectral and analytical methods. nih.govresearchgate.net The synthesis often involves reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in a suitable solvent like methanol (B129727) or ethanol. researchgate.netnih.gov The resulting complexes can exhibit different geometries, such as octahedral or square-planar, depending on the metal ion and reaction conditions. nih.govresearchgate.net
Table 1: Examples of Transition Metal Complexes with Related Ligands
| Metal Ion | Ligand Type | Resulting Complex Formula | Geometry | Reference |
| Cr(III) | Gibberellic Acid | [Cr(GA)₂(H₂O)Cl] | Octahedral | nih.gov |
| Mn(II) | Gibberellic Acid | [Mn(GA)₂(H₂O)₂] | Octahedral | nih.gov |
| Fe(III) | Gibberellic Acid | [Fe(GA)₂(H₂O)Cl] | High-spin Octahedral | nih.gov |
| Cu(II) | Diphosphine & Pyridine Derivative | [Cu(DPPP)(APY)(H₂O)Cl₂]·H₂O | - | nih.gov |
| Zn(II) | Gibberellic Acid | [Zn(GA)₂] | Four-coordination | nih.gov |
Note: This table provides examples of transition metal complexes with other ligands to illustrate common coordination patterns that could be anticipated for this compound.
Coordination with Main Group Metals
While the coordination chemistry of this compound with main group metals is less explored, related diamine ligands have been shown to form complexes with these elements. The principles of coordination would be similar, involving the interaction of the lone pairs of the nitrogen atoms with the vacant orbitals of the main group metal. The resulting structures would depend on the size, charge, and preferred coordination number of the metal ion.
Spectroscopic and Electronic Properties of Metal Complexes
The electronic properties of metal complexes are influenced by both the metal ion and the ligand. The introduction of a nitro group, as in this compound, is expected to have a significant impact.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ions and charge transfer bands. For instance, in related Fe(III) complexes, bands are observed corresponding to transitions from the ⁶A₁g ground state. nih.gov The complexation of a ligand with a metal ion typically leads to a shift in the absorption bands compared to the free ligand. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. The N-H stretching vibrations of the amino groups in the free ligand are expected to shift upon coordination. New bands corresponding to metal-nitrogen (M-N) vibrations may also appear in the far-IR region.
Electronic Effects of the Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic spectra and redox properties of the complexes. In other systems, such as palladium(II) biladiene complexes, the electronic nature of substituents has been shown to dramatically influence the spectroscopic properties. nih.gov
Magnetic Properties of Paramagnetic Metal Complexes
The magnetic properties of complexes containing paramagnetic metal ions, such as Cr(III), Fe(II), Cu(II), and Mn(II), are of significant interest. These properties are primarily determined by the number of unpaired electrons on the metal ion and the interactions between them.
Magnetic Susceptibility: Magnetic susceptibility measurements can determine the magnetic moment of the complex, which helps in ascertaining the spin state of the metal ion. For example, the magnetic moment of a high-spin octahedral Fe(III) complex is typically around 5.92 B.M., while that of a high-spin octahedral Mn(II) complex is around 5.55 B.M. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic species. It provides information about the electronic environment of the unpaired electrons and can be used to determine the g-factor, which is characteristic of the metal ion and its coordination environment. aps.org
Influence of the Ligand: The ligand field created by this compound will influence the splitting of the d-orbitals of the metal ion, which in turn affects the spin state and magnetic properties. In some manganese complexes, the ligand has been shown to influence spin state transitions. mpg.de Weak interactions between paramagnetic centers can lead to ferromagnetic or antiferromagnetic coupling. aps.org
Stability and Ligand Exchange Studies of Metal Complexes of this compound
A comprehensive review of available scientific literature reveals a notable gap in the documented research concerning the specific stability and ligand exchange studies of metal complexes derived from this compound. While the principles of coordination chemistry, including the determination of stability constants and the investigation of ligand exchange kinetics, are well-established for a wide array of metal-ligand systems, specific experimental data and detailed research findings for complexes of this particular nitro-substituted biphenyl diamine ligand are not present in the surveyed literature.
General principles suggest that the stability of metal complexes is influenced by factors such as the nature of the metal ion, the properties of the ligand—including its basicity, chelate effect, and steric characteristics—and the reaction conditions. The presence of the electron-withdrawing nitro group on the biphenyl backbone of this compound would be expected to influence the electron density on the coordinating amine groups, thereby affecting the stability of the resulting metal complexes. However, without empirical data, any discussion remains speculative.
Similarly, ligand exchange reactions, which are fundamental to understanding the dynamic behavior of coordination complexes in solution, have not been specifically reported for complexes of this compound. Such studies would typically involve kinetic measurements to determine the rates and mechanisms of substitution of the diamine ligand by other ligands, or the replacement of other ligands in the coordination sphere by the diamine.
Data Tables
Due to the absence of specific research on the stability constants and ligand exchange kinetics for metal complexes of this compound, no data tables can be generated.
Detailed Research Findings
No detailed research findings on the stability and ligand exchange studies of metal complexes of this compound could be located in the public scientific domain through the conducted searches. While studies on related compounds, such as other substituted diamines or nitro-containing ligands, exist, extrapolating these findings to the specific case of this compound would be scientifically unsound without direct experimental evidence.
Further research is required to elucidate the coordination behavior of this ligand, including the thermodynamic stability of its metal complexes and the kinetics of their ligand exchange reactions. Such studies would be valuable for a more complete understanding of the coordination chemistry of substituted biphenyl diamines.
Applications of 5 Nitro 1,1 Biphenyl 2,2 Diamine and Its Derivatives in Advanced Materials Science
Building Blocks for Polymer Synthesis and Advanced Polymeric Materials
The presence of two reactive amine groups makes 5-Nitro[1,1'-biphenyl]-2,2'-diamine a suitable monomer for polymerization reactions, leading to the formation of advanced polymeric materials with tailored properties.
Synthesis of Polyamides and Polyimides
This compound is a valuable monomer in the synthesis of polyamides and polyimides, which are known for their exceptional thermal stability and mechanical strength. vt.edu The synthesis of polyimides typically involves a two-step method. vt.edu In the first step, a diamine, such as this compound, reacts with a dianhydride in a polar aprotic solvent to form a poly(amic acid) (PAA) precursor. vt.edu This PAA is then converted to the final polyimide through a cyclization reaction, which can be induced thermally or chemically. vt.edu
The incorporation of the nitro group and the biphenyl (B1667301) unit from this compound into the polymer backbone can influence the final properties of the polyamides and polyimides. These properties include thermal stability, solubility, and mechanical strength, making them suitable for applications in aerospace, microelectronics, and other high-performance fields. core.ac.ukresearchgate.net
Table 1: Key Monomers in Polyimide Synthesis
| Monomer Type | Examples | Acronym |
|---|---|---|
| Diamines | p-phenylene diamine, 4,4'-diaminodiphenyl ether | PPD, ODA |
This table presents examples of common diamine and dianhydride monomers used in the synthesis of polyimides. core.ac.uk
Precursors for Azo Dyes and Colorants
The chemical structure of this compound makes it a suitable precursor for the synthesis of azo dyes and colorants. The process involves the diazotization of the two amine groups on the biphenyl backbone. This reaction, typically carried out in the presence of a nitrous acid source, converts the amine groups into highly reactive diazonium salts.
These diazonium salts can then be coupled with various aromatic compounds, known as coupling components, to form azo compounds. The extended conjugation system created by the azo linkage (–N=N–) and the biphenyl structure, along with the influence of the nitro group as a strong electron-withdrawing group, results in colored compounds. The specific color of the dye can be tuned by the choice of the coupling component.
Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
This compound and its derivatives can act as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). nih.gov These materials are formed by the self-assembly of metal ions or clusters with organic ligands. nih.gov The amine and nitro groups on the this compound molecule can coordinate with metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. nih.govacs.org
Precursors for Novel Heterocyclic Compounds with Tailored Properties (e.g., Nitrogen-Rich Heterocycles, Tetrazines, Benzo[c]cinnolines)
The reactive amine and nitro groups of this compound make it a valuable precursor for the synthesis of various novel heterocyclic compounds.
The presence of multiple nitrogen atoms in this compound facilitates its use in the synthesis of nitrogen-rich heterocyclic compounds . These compounds are of interest in the field of energetic materials. nih.gov The synthesis often involves nitration and other cyclization reactions to create high-energy density materials. nih.gov
Furthermore, the diamine functionality allows for its use in the construction of larger heterocyclic systems. For instance, through specific reaction pathways, it can be a building block for tetrazines , which are six-membered aromatic rings containing four nitrogen atoms.
The strategic placement of the amine groups in a 2,2'-biphenyl arrangement allows for intramolecular cyclization reactions. One notable transformation is the synthesis of benzo[c]cinnoline (B3424390) derivatives. This can be achieved through a reductive cyclization of the nitro group, often mediated by various reagents, which leads to the formation of the fused heterocyclic ring system. clockss.org These heterocyclic compounds can possess unique photophysical and electronic properties, making them interesting for applications in materials science.
Ligands in Catalysis
The derivatives of this compound can serve as ligands in various catalytic applications, particularly in the field of asymmetric catalysis.
Application in Asymmetric Catalysis
Chiral ligands derived from biphenyl diamines are crucial in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. nih.govrsc.org While direct applications of this compound in asymmetric catalysis are not extensively documented, its structural motif is a key component of well-established chiral ligands.
The biphenyl backbone provides a scaffold for creating a chiral environment around a metal center. By introducing chiral substituents or by resolving the atropisomers that can arise from restricted rotation around the biphenyl C-C bond, enantiomerically pure ligands can be synthesized. nih.gov These chiral ligands can then be complexed with transition metals to form catalysts for a wide range of asymmetric reactions, including hydrogenations, C-C bond formations, and cycloadditions. nih.govchemrxiv.org The electronic properties of the ligand, which can be modulated by substituents like the nitro group, can influence the activity and selectivity of the catalyst. chemrxiv.orgchemrxiv.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4,4'-diaminodiphenyl ether |
| 3,3',4,4'-biphenyltetracarboxylic dianhydride |
| p-phenylene diamine |
| pyromellitic dianhydride |
| Benzo[c]cinnoline |
Role in Oxidation and Reduction Catalysis
The presence of both nitro and amine functionalities in this compound suggests its significant potential as a precursor for catalytic materials. The nitro group, being an electron-withdrawing group, and the amine groups, which are electron-donating, can be chemically transformed to create active catalytic sites.
Oxidation Catalysis:
While direct studies on the oxidative catalytic applications of this compound are not extensively documented, the chemistry of related nitroaromatic compounds provides a strong basis for its potential. For instance, the oxidation of substituted biphenyls can lead to the formation of quinones, which are valuable intermediates in organic synthesis. A related compound, 1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene, can be oxidized using strong oxidizing agents. This suggests that the biphenyl core of this compound could be similarly functionalized.
Furthermore, the diamine functionality can serve as a ligand scaffold for metal-based catalysts. The chelation of transition metals to the diamine groups can create complexes capable of catalyzing a variety of oxidation reactions. The electronic properties of the nitro group can influence the catalytic activity of such complexes by modulating the electron density at the metal center.
Reduction Catalysis:
The reduction of the nitro group in this compound to an amine is a key transformation that can yield triamine derivatives. These resulting vicinal diamines are potential ligands for stereoselective synthesis. nih.gov The reduction of nitro compounds is a well-established field, with various methods employing reagents like sodium borohydride (B1222165) or catalytic hydrogenation.
Recent advancements have focused on more sustainable and efficient catalytic systems. For example, simple iron salts and ligated iron complexes have been shown to effectively catalyze the reduction of nitroaromatics under mild conditions. A notable example is the use of an iron(salen) complex for the chemoselective reduction of nitro compounds, which can proceed at room temperature. This highlights a potential pathway for the selective reduction of the nitro group in this compound, preserving the existing amine functionalities for further modification or for their role in the final material's properties.
The selective reduction of the nitro group opens up possibilities for creating complex molecular architectures. The resulting triamine can be used to synthesize unsymmetrical ligands or to build porous organic polymers with a high density of metal-coordinating sites, which are highly desirable for heterogeneous catalysis.
Table 1: Reactivity of Related Biphenyl Compounds
| Compound | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| 1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene | Oxidation | Potassium permanganate (B83412) or chromium trioxide | Quinones |
| 1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene | Reduction | Sodium borohydride or H₂/catalyst | Amino derivatives |
| N-benzylidene-[1,1'-biphenyl]-2-amines | Reductive Coupling | Ir photocatalyst, visible light | Unsymmetrical 1,2-diamines |
| Nitro aromatics | Reduction | Fe(salen) complex, pinacol (B44631) borane | Primary amines |
Development of Functional Materials for Specific Applications (e.g., Optoelectronic Materials)
The unique electronic and structural characteristics of the biphenyl core, combined with the influence of nitro and amine substituents, make this compound an intriguing building block for optoelectronic materials. Organic semiconductors are a key area of research, with applications in organic light-emitting diodes (OLEDs) and organic solar cells. bohrium.com
The development of new charge-transporting materials is crucial for advancing these technologies. Biphenyl-based enamine molecules, for instance, have been synthesized and shown to possess high thermal stability and charge-carrier mobility. bohrium.com The synthesis of such materials often involves simple, one-step reactions without the need for expensive transition metal catalysts, highlighting a cost-effective approach to new functional materials. bohrium.com
The tunability of the electronic properties of biphenyl derivatives is a significant advantage. Subtle structural variations can lead to notable changes in material properties. bohrium.com In the case of this compound, the electron-withdrawing nitro group and electron-donating amine groups can be strategically utilized to tailor the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of derived materials. This is a critical factor in designing efficient organic semiconductors for specific optoelectronic applications. bohrium.com
Computational studies on biphenyl derivatives have explored their anisotropic charge transport and optoelectronic properties, providing a theoretical framework for designing materials with desired characteristics. bohrium.com The integration of such functional materials into photonic and optoelectronic devices is a key driver of progress in various fields, including medical diagnostics. nih.gov Advanced materials like quantum dots and perovskites are being explored, but the versatility and tunability of organic molecules like those derived from substituted biphenyls remain highly attractive. nih.gov
The synthesis of functional materials from this compound could involve polymerization or the creation of discrete molecular systems. For example, the diamine functionalities could be used to form polyimides or other high-performance polymers with tailored electronic properties. The nitro group could be retained to enhance electron affinity or reduced to an amine to further modify the electronic structure.
Table 2: Properties of Biphenyl-Based Materials for Optoelectronics
| Material Class | Key Properties | Potential Applications |
|---|---|---|
| Biphenyl-based enamines | High thermal stability, high charge-carrier mobility | Organic light-emitting diodes (OLEDs), Organic solar cells |
| Quinoidal semiconductors | Tunable structural properties and energy levels | Organic field-effect transistors (OFETs), Organic photovoltaics (OPVs) |
| Biphenyl derivatives | Anisotropic charge transport, tunable optoelectronic properties | Organic semiconductors, Chemical and biological sensors |
Q & A
Q. What are the standard methods for synthesizing 5-nitro[1,1'-biphenyl]-2,2'-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nitration of [1,1'-biphenyl]-2,2'-diamine or reduction of nitro precursors. For example, aromatic diamines can be prepared via catalytic hydrogenation or chemical reduction (e.g., SnCl₂·2H₂O in ethanol under reflux) of nitro intermediates, as described for structurally similar compounds . Reaction monitoring via TLC and optimization of pH during workup (e.g., alkaline conditions to stabilize the diamine) are critical to avoid side reactions like over-reduction or oxidation. Purity is confirmed via melting point analysis and NMR spectroscopy .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural characterization employs IR spectroscopy (to identify nitro and amine functional groups), ¹H/¹³C NMR (to confirm substitution patterns and aromatic coupling), and mass spectrometry (for molecular ion validation). For example, biphenyl derivatives often exhibit distinct splitting patterns in NMR due to restricted rotation around the central C–C bond . X-ray crystallography using SHELX software can resolve ambiguities in regiochemistry or isomerism .
Q. What safety protocols are essential for handling nitro-substituted aromatic diamines in the laboratory?
- Methodological Answer : Nitro compounds are potential mutagens and require strict handling measures:
- Use fume hoods and PPE (gloves, lab coats).
- Avoid contact with reducing agents to prevent unintended reactions.
- Store in airtight containers under inert gas (N₂/Ar) to limit oxidation.
- Follow spill protocols outlined for structurally related chlorinated biphenyl diamines, including neutralization with dilute NaOH and disposal via certified hazardous waste channels .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro group influence the thermal stability and crystallinity of this compound?
- Methodological Answer : The nitro group’s electron-withdrawing nature increases thermal stability by reducing electron density in the aromatic system, as observed in fluorinated biphenyl diamines (e.g., Tg > 300°C for TFDB-based polymers) . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify decomposition temperatures, while powder XRD reveals crystallinity trends. Compare with analogues like 2,2',5,5'-tetrachlorobiphenyl-diamine (mp 137–141°C) to assess substituent effects .
Q. What analytical strategies resolve contradictions in reported spectral data for nitro-substituted biphenyl diamines?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or isomerism. For example:
- Use deuterated DMSO-d₆ to minimize solvent shifts in NMR .
- Cross-validate with high-resolution MS and elemental analysis.
- Employ computational methods (DFT-based NMR prediction) to assign signals definitively .
- Re-examine synthetic routes to rule out byproducts (e.g., regioisomeric nitro derivatives).
Q. How can computational modeling guide the design of this compound derivatives for optoelectronic applications?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electronic transitions and band gaps. For instance, biphenyl diamines with electron-deficient groups (e.g., –NO₂) show red-shifted absorption spectra, relevant for organic semiconductors. Pair with experimental UV-Vis and cyclic voltammetry to correlate computed properties with device performance .
Q. What challenges arise in optimizing catalytic systems for selective reduction of nitro groups in polycyclic aromatic diamines?
- Methodological Answer : Selective reduction without affecting other functional groups (e.g., amines) requires tailored catalysts:
- Use Pd/C or Raney Ni under controlled H₂ pressure for chemo-selective nitro reduction.
- Monitor reaction progress via IR to track nitro (1520 cm⁻¹) and amine (3300 cm⁻¹) peaks.
- Compare with methods for 3,5-dinitro-1,2-phenylenediamine, where over-reduction to triamines is mitigated by adjusting reaction time and temperature .
Q. How does the nitro substituent impact the compound’s solubility and reactivity in cross-coupling reactions?
- Methodological Answer : The –NO₂ group reduces solubility in polar solvents (e.g., water) but enhances electrophilicity in Suzuki-Miyaura couplings. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
